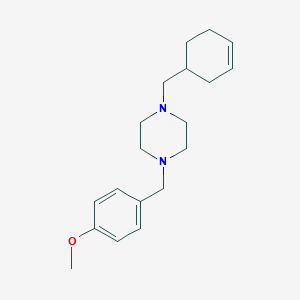

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine

Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine is a piperazine derivative featuring two distinct substituents: a cyclohex-3-enylmethyl group at the 1-position and a 4-methoxybenzyl group at the 4-position. The cyclohexene moiety introduces conformational flexibility and lipophilicity, while the 4-methoxybenzyl group contributes aromaticity and electron-donating effects via the methoxy substituent. The molecular formula is inferred as C₂₀H₂₈N₂O (molecular weight ≈ 312.45 g/mol), based on adjustments to the closely related compound 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine (C₁₉H₂₈N₂, molecular weight 284.45 g/mol) .

Properties

Molecular Formula |

C19H28N2O |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

1-(cyclohex-3-en-1-ylmethyl)-4-[(4-methoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C19H28N2O/c1-22-19-9-7-18(8-10-19)16-21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-3,7-10,17H,4-6,11-16H2,1H3 |

InChI Key |

ZTAZSXIAIPIZNM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCN(CC2)CC3CCC=CC3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

Reduction: The cyclohexene ring can be hydrogenated to a cyclohexane ring using hydrogen gas and a palladium catalyst.

Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-hydroxybenzyl)piperazine.

Reduction: 1-(Cyclohexylmethyl)-4-(4-methoxybenzyl)piperazine.

Substitution: Various N-alkylated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 194.32 g/mol. Its structure features a piperazine ring substituted with a cyclohexenylmethyl group and a methoxybenzyl group, which may influence its biological activity.

Neuropharmacology

Research has indicated that piperazine derivatives can exhibit significant activity at various neurotransmitter receptors. For instance, studies have shown that compounds similar to 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine may interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These interactions suggest potential applications in treating mood disorders and anxiety-related conditions .

Anticancer Research

There is growing interest in the anticancer properties of piperazine derivatives. Some studies have investigated the synthesis of new compounds with piperazine moieties, revealing their potential as cytotoxic agents against various cancer cell lines. The mechanism often involves the inhibition of carbonic anhydrase enzymes, which are crucial for tumor growth and metastasis .

Detection Methods

The detection of piperazine derivatives in biological samples has become increasingly important for forensic and clinical toxicology. Recent advancements include the development of rapid targeted methods using liquid chromatography-mass spectrometry (LC-MS). These methods allow for the efficient identification and quantification of compounds like 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine in various matrices such as urine and serum .

Case Study 1: Neuropharmacological Profiling

A study conducted by researchers explored the neuropharmacological profile of several piperazine derivatives, including those similar to 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine. The findings revealed that these compounds exhibited varying degrees of affinity for serotonin receptors, indicating their potential as therapeutic agents for psychiatric disorders.

Case Study 2: Anticancer Activity Evaluation

In another research effort, a series of piperazine-based compounds were synthesized and evaluated for their anticancer activity. The results demonstrated that certain derivatives displayed significant cytotoxic effects on human cancer cell lines, suggesting that modifications to the piperazine structure could enhance therapeutic efficacy .

Mechanism of Action

The mechanism by which 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine exerts its effects is dependent on its interaction with specific molecular targets. These may include:

Receptors: Binding to neurotransmitter receptors, potentially modulating their activity.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Pathways: Affecting signaling pathways within cells, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues

The following table highlights key structural and functional differences between the target compound and similar piperazine derivatives:

Functional Comparisons

- Cytotoxicity : Piperazine derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit stronger cytotoxicity. For example, 1-(4-chlorobenzhydryl)piperazine derivatives showed IC₅₀ values of 5–20 µM against liver (HepG2) and breast (MCF7) cancer cells . The target compound’s methoxy group may reduce cytotoxicity compared to chloro analogs but improve metabolic stability.

- CNS Activity : Compounds with methoxybenzyl groups (e.g., 1-(4-methoxybenzyl)-4-(3-nitrophenethyl)piperazine) demonstrate moderate blood-brain barrier penetration, as evidenced by dopamine receptor binding studies . The cyclohexene group in the target compound could enhance lipid solubility, favoring CNS uptake.

- Synthetic Accessibility : The target compound likely requires alkylation of piperazine with cyclohex-3-enylmethyl bromide and 4-methoxybenzyl chloride, analogous to methods in (59% yield for similar alkylations) . Challenges include steric hindrance from the cyclohexene ring.

Pharmacological and Physicochemical Profiles

Key Parameters

- Lipophilicity : Predicted logP ≈ 3.5–4.0, comparable to 1-(4-methoxybenzyl)-4-(3-nitrophenethyl)piperazine (logP 3.6) .

- Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, but the cyclohexene moiety may slow oxidation.

- Target Selectivity : The 4-methoxybenzyl group is associated with serotonin and dopamine receptor modulation, while cyclohexenylmethyl may favor σ-receptor interactions, as seen in SA4503 (a Sigma-1 agonist) .

Contrasts with Non-Piperazine Analogs

Piperidines and pyrrolidines (e.g., substituted 4(1H)-quinolones) often exhibit higher metabolic stability but lower conformational flexibility than piperazines . For example, dimethyl malonate derivatives of piperazine show 70% oral bioavailability in preclinical models, whereas piperidine analogs require structural optimization for similar efficacy .

Biological Activity

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine is a compound that belongs to the piperazine class, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHN

- Molecular Weight : 194.32 g/mol

- CAS Number : 64730-01-4

Synthesis

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine typically involves the reaction of cyclohexene derivatives with piperazine and appropriate benzyl groups. The synthetic pathway can be optimized to enhance yield and purity, which are critical for subsequent biological evaluations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives. For instance, compounds similar to 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine have demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 11f | Pseudomonas aeruginosa ATCC 27853 | 1 |

| 7c | Toxocara spiralis muscle larvae | 100 |

The compound exhibited a low minimum inhibitory concentration (MIC), indicating strong antibacterial properties. The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC) values were determined to assess its potential as an anticancer agent.

| Cell Line | IC (µM) |

|---|---|

| MDA-MB 231 | 34.31 |

| U-87 MG | 38.29 |

These results suggest that the compound has promising anticancer activity, outperforming some established drugs like albendazole (ABZ) in specific assays .

The biological activity of 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine is primarily attributed to its ability to interact with cellular membranes and induce oxidative stress within microbial cells. This results in:

- Membrane Disruption : The compound alters membrane integrity, leading to leakage of intracellular components.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, enhancing its efficacy as an anticancer agent.

- Selective Toxicity : Notably, it exhibits lower hemolytic activity against human red blood cells compared to its antibacterial effects on bacteria, indicating a favorable safety profile .

Case Studies

Several case studies have explored the efficacy of piperazine derivatives in clinical settings:

- Antibacterial Efficacy : A study demonstrated that a piperazine derivative with a similar structure significantly inhibited bacterial growth in vitro and showed promise in animal models.

- Anticancer Activity : Another investigation reported that derivatives like 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine exhibited enhanced cytotoxicity against tumor cells compared to traditional chemotherapeutics.

Preparation Methods

Sequential Alkylation via Protecting Group Chemistry

Protecting one nitrogen atom enables controlled introduction of substituents. The Boc (tert-butoxycarbonyl) group is widely used for this purpose:

-

Protection : Piperazine reacts with di-tert-butyl dicarbonate to form 1-Boc-piperazine.

-

First Alkylation : The free amine reacts with cyclohex-3-en-1-ylmethyl bromide in DMF using NaH as a base.

-

Deprotection : Acidic removal of the Boc group (e.g., HCl in dioxane) yields 1-(cyclohex-3-en-1-ylmethyl)piperazine.

-

Second Alkylation : Treatment with 4-methoxybenzyl chloride under similar conditions installs the second substituent.

Key Advantages :

One-Pot Dual Alkylation

In cases where steric hindrance permits, simultaneous alkylation may be feasible. However, piperazine’s symmetry often leads to mixtures, necessitating precise stoichiometry:

-

Molar Ratio Control : A 1:1 ratio of piperazine to each alkylating agent (cyclohex-3-en-1-ylmethyl bromide and 4-methoxybenzyl chloride) in DMF with KCO.

-

Temperature Modulation : Heating at 80–100°C for 12–24 hours ensures complete reaction.

Challenges :

-

Requires rigorous purification (e.g., column chromatography) to isolate the desired product from mono- and di-alkylated byproducts.

Catalytic Hydrogenation in Intermediate Synthesis

The cyclohexene moiety may originate from hydrogenation of aromatic precursors. For example:

-

Synthesis of Cyclohex-3-en-1-ylmethyl Bromide :

-

Application in Alkylation :

-

The resulting cyclohexenylmethyl halide is used directly in piperazine functionalization.

-

Table 1: Hydrogenation Conditions for Cyclohexene Derivatives

| Substrate | Catalyst | Pressure (psi) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl bromide derivative | 5% Pd/C | 80 | Acetic acid | 92 | |

| Diels-Alder adduct | Ni | 100 | Ethanol | 85 |

Reductive Amination for Substituent Installation

For substrates requiring amine linkages, reductive amination offers an alternative:

-

Cyclohexenylmethylamine Synthesis :

-

Coupling with 4-Methoxybenzylpiperazine :

Limitations :

-

Requires pre-formed 4-methoxybenzylpiperazine intermediate.

Industrial-Scale Considerations

Patented methods emphasize scalability and purity:

Continuous Flow Reactors

Byproduct Mitigation

-

Impurity Profile : Common byproducts include bis-alkylated piperazines and cyclohexene dimerization products.

-

Purification : Recrystallization from cyclohexane/ethyl acetate mixtures achieves >99% purity.

Analytical Characterization

Critical for verifying structure and purity:

-

NMR Spectroscopy :

-

Mass Spectrometry :

-

Molecular ion peak at m/z 343.2 (CHNO).

-

Emerging Methodologies

Photocatalytic Alkylation

Biocatalytic Approaches

-

Lipase-mediated regioselective alkylation in ionic liquids.

-

Early-stage research with yields up to 35%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methoxybenzyl)piperazine, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via coupling reactions between substituted piperazines and acyl/benzyl halides. For example, coupling 1-(4-methoxyphenyl)piperazine with cyclohex-3-en-1-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . To improve yields:

- Use anhydrous solvents (e.g., DMF or DCM) to minimize side reactions.

- Optimize stoichiometry (e.g., 1.2 equiv. of alkylating agent) and reaction time (6–12 hours) via TLC monitoring .

- Purify via silica gel chromatography (e.g., ethyl acetate/hexane, 1:8) to isolate the product .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology :

- NMR Spectroscopy : Analyze H and C NMR to verify substituent positions (e.g., cyclohexene proton signals at δ 5.5–6.0 ppm and methoxybenzyl aromatic protons at δ 6.8–7.3 ppm) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., C–H⋯O interactions in piperazine derivatives) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₆N₂O: 298.2045) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine ring) influence biological activity and receptor binding?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., halogenated benzyl groups) and test against target receptors (e.g., serotonin/dopamine transporters) .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the cyclohexenylmethyl group and hydrophobic receptor pockets .

- In Vitro Assays : Compare IC₅₀ values for analogs in receptor binding assays (e.g., radioligand displacement) to identify critical substituents .

Q. What strategies resolve contradictions in reported biological data for piperazine derivatives with similar structures?

- Methodology :

- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., pH, temperature) and cell lines used .

- Reproducibility Testing : Replicate conflicting experiments under standardized conditions (e.g., identical solvent systems for solubility testing) .

- Crystal Structure Comparison : Identify structural variations (e.g., disorder in aroyl rings) that may explain divergent activity .

Q. How can computational modeling predict the metabolic stability and toxicity of this compound?

- Methodology :

- ADME Prediction : Use tools like SwissADME to estimate parameters (e.g., logP, bioavailability) based on substituent hydrophobicity .

- Toxicity Profiling : Screen for cytochrome P450 inhibition (e.g., CYP2D6/CYP3A4) using in silico models (e.g., ProTox-II) .

- MD Simulations : Simulate hepatic metabolism pathways (e.g., oxidation of the cyclohexene ring) to identify potential toxic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.